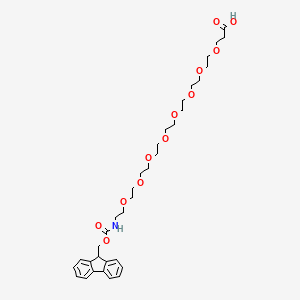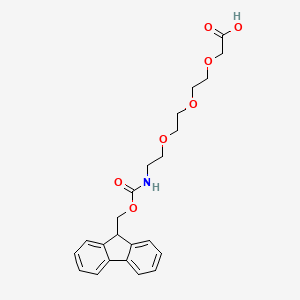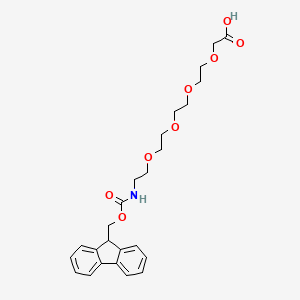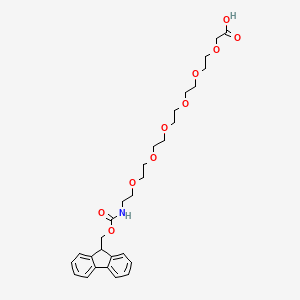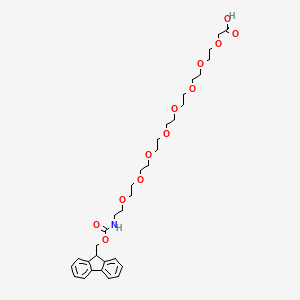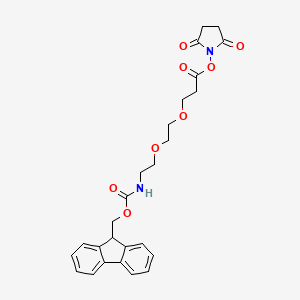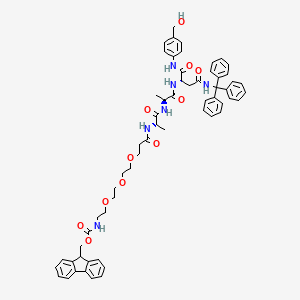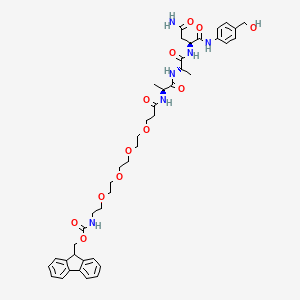
3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid
Vue d'ensemble
Description
“3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid” is a chemical compound with the molecular formula C18H14N2O4 . It has a molecular weight of 322.32.
Molecular Structure Analysis
The molecular structure of “3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid” consists of an average mass of 322.315 Da and a monoisotopic mass of 322.095367 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid” include a density of 1.5±0.1 g/cm3, boiling point of 507.5±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, and enthalpy of vaporization of 81.9±3.0 kJ/mol .Applications De Recherche Scientifique
Biosynthesis of Natural Products
3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid is related to the broader category of 3,5-AHBA (3-Amino-5-hydroxy benzoic acid) derivatives, which are precursors to a diverse array of natural products. These include naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, highlighting its significance in natural product biosynthesis (Kang, Shen, & Bai, 2012).
Synthesis and Theoretical Studies
The compound's synthesis and theoretical calculations have been explored, particularly in the creation of new mono azo dyes. The study demonstrates the use of 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl) benzoic acid, which is closely related to the compound , in synthesizing azo dyes through various spectroscopic techniques (Atay & Ulutürk, 2022).
Chemosensors Development
This compound has been used in the development of fluorescent and colorimetric anion chemosensors. It exhibits high selectivity and sensitivity, particularly for detecting specific ions in low concentration ranges, which is crucial in environmental monitoring and diagnostics (Nayak, Seo, Park, & Park, 2007).
Fluorescent Compounds and Lanthanide Complexes
Studies have focused on its role in the photophysical properties of fluorescent compounds and lanthanide complexes. This research is particularly relevant in understanding the energy-transfer pathways in luminescent materials, which has implications for optoelectronic applications (Kim, Baek, & Kim, 2006).
Propriétés
IUPAC Name |
3-hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16-9-13(17(22)23)8-15(10-16)20-18(24)19-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,21H,(H,22,23)(H2,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNNCRZDDAJBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137553171 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



